molecular formula C8H18O5 B7798628 Tetraethylene glycol CAS No. 9004-76-6

Tetraethylene glycol

Cat. No.: B7798628
CAS No.: 9004-76-6
M. Wt: 194.23 g/mol
InChI Key: UWHCKJMYHZGTIT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tetraethylene glycol (TEG) is a type of polyethylene glycol (PEG) and is an ether-alcohol derivative . It is primarily used in the synthesis of substances and as a laboratory chemical .

Mode of Action

TEG, like other PEGs, is relatively unreactive . It can form esters when it reacts with oxoacids and carboxylic acids . In the oil and gas industry, similar compounds like triethylene glycol are used to dehydrate natural gases . This suggests that TEG may interact with its targets by binding to water molecules, thereby altering the hydration status of the target environment.

Biochemical Pathways

It’s known that the oxidative degradation of similar compounds like triethylene glycol occurs through oxidation reactions of the ether groups to form peroxide radicals . These then degrade into smaller compounds, like smaller glycols, ethers, esters, organic acids, and aldehydes .

Pharmacokinetics

It’s known that teg is a low volatility, hygroscopic liquid that is soluble in ethyl alcohol and very soluble in water . This suggests that it could be readily absorbed and distributed in aqueous environments within the body or other systems.

Result of Action

It’s known that teg and similar compounds can render surfaces resistant to protein adsorption and cellular attachment . This suggests that TEG could potentially alter the properties of surfaces it comes into contact with, influencing their interactions with proteins and cells.

Action Environment

The action of TEG can be influenced by environmental factors. For instance, TEG is denser than water and will sink in aqueous environments . It’s also known that TEG is stable under normal conditions, but flammable and/or toxic gases are generated when it reacts with alkali metals, nitrides, and strong reducing agents . Therefore, the action, efficacy, and stability of TEG can be influenced by factors such as the presence of water, temperature, and the presence of reactive substances.

Biochemical Analysis

Biochemical Properties

Tetraethylene glycol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to render surfaces resistant to protein adsorption and cellular attachment . This property is particularly useful in biomedical applications where non-fouling surfaces are required. This compound interacts with proteins through hydrogen bonding and van der Waals forces, which helps in preventing protein aggregation and maintaining protein stability.

Cellular Effects

This compound has been shown to induce chromosome aberrations in Chinese hamster cells cultured in vitro . This indicates that this compound can influence cell function by affecting genetic material. Additionally, this compound can impact cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in spleen red pulp cells when used as a coating for gold nanoparticles .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that this compound is stable in nitrogen but decomposes in dry air . The presence of water vapor in the air can reduce the rate of degradation. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and protein activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is generally non-toxic and does not cause significant adverse effects. At high doses, it can induce toxic effects, including genotoxicity and cytotoxicity . These effects are dose-dependent and can vary based on the species and the route of administration.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to glycolipid metabolism . It interacts with enzymes such as glycosyltransferases and glycosidases, which are involved in the synthesis and degradation of glycolipids. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . This compound can also accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. These localizations can affect its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethylene glycol can be synthesized through the polymerization of ethylene oxide with ethylene glycol or its oligomers. The reaction is typically catalyzed by acidic or basic catalysts . Another method involves the chemical bonding of silanol groups on the silica surface with this compound through a 3-glycidyloxypropylmethoxysilane reaction .

Industrial Production Methods

In industrial settings, this compound is produced by the interaction of ethylene oxide with water, ethylene glycol, or ethylene glycol oligomers. This process is catalyzed by either acidic or basic catalysts, allowing for the creation of polymers with varying molecular weights .

Chemical Reactions Analysis

Types of Reactions

Tetraethylene glycol, being an ether-alcohol derivative, is relatively unreactive. it can undergo several types of reactions:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethanol
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InChI

InChI=1S/C8H18O5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h9-10H,1-8H2
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InChI Key

UWHCKJMYHZGTIT-UHFFFAOYSA-N
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Canonical SMILES

C(COCCOCCOCCO)O
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Molecular Formula

C8H18O5
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DSSTOX Substance ID

DTXSID9026922
Record name Tetraethylene glycol
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Molecular Weight

194.23 g/mol
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Physical Description

Tetraethylene glycol is a colorless to straw-colored liquid with a mild odor. Sinks and mixes with water. (USCG, 1999), Liquid, Colorless hygroscopic liquid; [Hawley] Colorless to straw colored hygroscopic liquid; [HSDB]
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Boiling Point

621 °F at 760 mmHg (USCG, 1999), 327.3 °C
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Flash Point

360 °F (USCG, 1999), 360 °F (182 °C) (Open cup)
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Solubility

Miscible with water /1.0X10+6 mg/L/ at 20 °C, Insoluble in benzene, toluene, or gasoline, Soluble in ethanol, ethyl ether, carbon tetrachloride, dioxane, Miscible with methanol
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Density

1.12 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1285 g/cu cm at 15 °C, Hygroscopic. Bulk density: 9.4 lb/gal at 20 °C
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Vapor Pressure

4.65X10-5 mm Hg at 26 °C
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Color/Form

Liquid, Colorless liquid, Colorless to straw-colored liquid

CAS No.

112-60-7, 157299-02-0, 127821-00-5
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Melting Point

24.8 °F (USCG, 1999), -9.4 °C
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Synthesis routes and methods I

Procedure details

To a solution of non-polydispersed tetraethylene glycol (51.5 g, 0.27 mol) in THF (1 L) was added potassium t-butoxide (14.8 g, 0.13 mol, small portions over ˜30 min). The reaction mixture was then stirred for 1 h and then 24 (29.15 g, 0.12 mol) dissolved in THF (90 mL) was added dropwise and the reaction mixture was stirred overnight. The crude reaction mixture was filtered through Celite (washed CH2Cl2, ˜200 mL) and evaporated to dryness. The oil was then dissolved in HCl (250 mL, 1 N) and washed with ethyl acetate (250 mL) to remove excess 24. Additional washings of ethyl acetate (125 mL) may be required to remove remaining 24. The aqueous phase was washed repetitively with CH2Cl2 (125 mL volumes) until most of the 25 has been removed from the aqueous phase. The first extraction will contain 24, 25, and dicoupled side product and should be back extracted with HCl (125 mL, 1N). The organic layers were combined and evaporated to dryness. The resultant oil was then dissolved in CH2Cl2 (100 mL) and washed repetitively with H2O (50 mL volumes) until 25 was removed. The aqueous fractions were combined, total volume 500 mL, and NaCl was added until the solution became cloudy and then was washed with CH2Cl2 (2×500 mL). The organic layers were combined, dried MgSO4, and evaporated to dryness to afford a the non-polydispersed title compound as an oil (16.9 g, 41% yield). It may be desirable to repeat one or more steps of the purification procedure to ensure high purity.
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
24
Quantity
29.15 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Yield
41%

Synthesis routes and methods II

Procedure details

Dissolve one equivalet of sodium in at least 5 equivalents of tetraethylene glycol and then add one equivalent of triethylene glycol monobenzenesulfonate. Heat the resulting solution at 100° to 150° C. until the elimination of sodium benzene sulfontate is substantially complete. Remove the insoluble sulfonate salt by filtration and fractionally distill the resultiing product in vacuo to obtain heptaethylene glycol as the higher boiling fraction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
triethylene glycol monobenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Dissolve one equivalent of sodium in at least 5 equivalents of tetraethylene glycol and then add one equivalent of triethylene glycol monobenzenesulfonate. Heat the resulting solution at 100° to 150°C until the elimination of sodium benzene sulfonate is substantially complete. Remove the insoluble sulfonate salt by filtration and fractionally distill the resulting product in vacuo to obtain heptaethylene glycol as the higher boiling fraction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
triethylene glycol monobenzenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium benzene sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tetraethylene glycol
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Tetraethylene glycol
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Tetraethylene glycol
Reactant of Route 4
Reactant of Route 4
Tetraethylene glycol
Reactant of Route 5
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Tetraethylene glycol
Reactant of Route 6
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Tetraethylene glycol

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